molecular formula C15H13NO B5313747 4-PHENYL-5,6,7,8-TETRAHYDROQUINOLIN-5-ONE

4-PHENYL-5,6,7,8-TETRAHYDROQUINOLIN-5-ONE

Cat. No.: B5313747
M. Wt: 223.27 g/mol
InChI Key: QAHPTYCUEYJUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-5,6,7,8-tetrahydroquinolin-5-one is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure with a phenyl group attached at the 4-position and a ketone group at the 5-position. Tetrahydroquinolines are known for their wide range of biological activities and are used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-5,6,7,8-tetrahydroquinolin-5-one can be achieved through several synthetic routes. One common method involves the [4 + 2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes. This reaction proceeds efficiently under mild conditions, offering a straightforward route to a variety of 4-aryl-substituted tetrahydroquinolines with high yields and excellent diastereoselectivities .

Another method involves the use of Meldrum’s acid, which assists in the formation of tetrahydroquinolin-2-one derivatives. This approach involves a two-step reaction between enaminones and acylating agents, followed by electrophilic cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of acyl Meldrum’s acids in industrial settings allows for the efficient preparation of the compound with a wide range of substituents, making it suitable for various applications in pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-5,6,7,8-tetrahydroquinolin-5-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Electrophilic substitution reactions often involve reagents like halogens and nitrating agents, while nucleophilic substitutions may use amines and thiols .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

4-Phenyl-5,6,7,8-tetrahydroquinolin-5-one has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antibacterial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial properties.

    Industry: Used in the production of agrochemicals and other industrial chemicals

Properties

IUPAC Name

4-phenyl-7,8-dihydro-6H-quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-14-8-4-7-13-15(14)12(9-10-16-13)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHPTYCUEYJUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CC(=C2C(=O)C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-PHENYL-5,6,7,8-TETRAHYDROQUINOLIN-5-ONE
Reactant of Route 2
4-PHENYL-5,6,7,8-TETRAHYDROQUINOLIN-5-ONE
Reactant of Route 3
Reactant of Route 3
4-PHENYL-5,6,7,8-TETRAHYDROQUINOLIN-5-ONE
Reactant of Route 4
4-PHENYL-5,6,7,8-TETRAHYDROQUINOLIN-5-ONE
Reactant of Route 5
4-PHENYL-5,6,7,8-TETRAHYDROQUINOLIN-5-ONE
Reactant of Route 6
4-PHENYL-5,6,7,8-TETRAHYDROQUINOLIN-5-ONE

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